Dextrorphan hydrochloride

Description

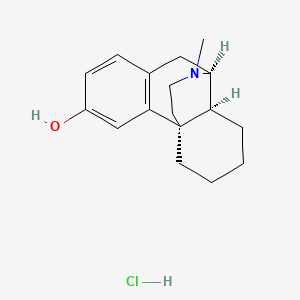

Structure

3D Structure of Parent

Properties

CAS No. |

69376-27-8 |

|---|---|

Molecular Formula |

C17H24ClNO |

Molecular Weight |

293.8 g/mol |

IUPAC Name |

(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 |

InChI Key |

MKMAMQPDRUXVSS-YPYJQMNVSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.Cl |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl |

Origin of Product |

United States |

Academic Significance and Research Trajectory of Dextrorphan Hydrochloride

Dextrorphan (B195859) hydrochloride's journey in research is intrinsically linked to its parent compound, dextromethorphan (B48470). Initially recognized for its antitussive properties, the scientific community's interest in dextrorphan hydrochloride intensified upon the discovery of its action as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. ahajournals.orgtinnitusjournal.comncats.io This characteristic has made it a valuable tool in a multitude of preclinical and clinical research studies. ahajournals.orgahajournals.org

The trajectory of this compound research has evolved from its initial investigation as a cough suppressant to its current status as a significant compound in neuropharmacology. tinnitusjournal.comnih.gov Its ability to modulate the NMDA receptor has positioned it as a subject of interest in studies exploring neuroprotection and various neurological conditions. tinnitusjournal.comncats.ioahajournals.org

Contextualization Within Neuropharmacological Research Paradigms

Dextrorphan (B195859) hydrochloride is a prominent compound within the paradigm of excitotoxicity, a process where excessive stimulation by excitatory amino acid neurotransmitters like glutamate (B1630785) leads to neuronal damage. ahajournals.orgtinnitusjournal.com As a noncompetitive NMDA receptor antagonist, dextrorphan hydrochloride has been extensively studied for its potential to mitigate this damaging cascade. ahajournals.orgtinnitusjournal.comahajournals.org

Research has explored its effects in various experimental models of neurological injury and disease. For instance, it has been investigated in models of focal brain ischemia. tinnitusjournal.comahajournals.org The compound's mechanism of action, involving the blockade of the NMDA receptor, is a key focus in studies aiming to understand and potentially counteract the cellular events that lead to neuronal death in ischemic conditions. ahajournals.orgahajournals.orgnih.gov Furthermore, its potential role in modulating neurotransmitter systems has been a subject of investigation in conditions like Parkinson's disease. nih.govresearchgate.net

Table 1: Key Research Areas for this compound

| Research Area | Focus of Investigation | Key Findings in Research Models |

|---|---|---|

| Neuroprotection | Attenuation of neuronal injury in models of ischemia and hypoxia. tinnitusjournal.comahajournals.org | This compound has been shown to reduce ischemic neuronal injury in animal models. tinnitusjournal.comahajournals.org |

| Excitotoxicity | Antagonism of the NMDA receptor to prevent glutamate-induced neuronal damage. ahajournals.orgtinnitusjournal.com | Blocks NMDA-induced depolarizations in in-vitro studies. ncats.io |

| Neurological Disorders | Exploration of therapeutic potential in conditions like Parkinson's disease. nih.govresearchgate.net | Has been shown in some studies to improve clinical outcomes related to levodopa-induced dyskinesia. nih.govresearchgate.net |

Dextrorphan Hydrochloride As a Major Active Metabolite in Research Models

Elucidation of Receptor Binding and Ligand Interaction Dynamics

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Dextrorphan hydrochloride is a well-established non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. biologyinsights.comnih.govwikipedia.org Its primary mechanism of action involves blocking the receptor's ion channel, a process that is both uncompetitive and voltage-dependent. nih.govnih.gov This means dextrorphan binds within the NMDA receptor's ion channel pore, at a site distinct from the glutamate (B1630785) binding site, and its ability to block the channel is influenced by the membrane potential. nih.govnih.gov This action prevents the influx of calcium ions that normally occurs when the receptor is activated by the neurotransmitter glutamate. biologyinsights.com

The binding site for dextrorphan within the NMDA channel is thought to overlap with that of other non-competitive antagonists like phencyclidine (PCP) and dizocilpine (B47880) (MK-801). nih.govresearchgate.net However, research indicates that the molecular determinants for the binding of dextrorphan and MK-801 are distinct. nih.govresearchgate.net For instance, dextrorphan can bind to the NMDA receptor even when the channel is in a closed state, suggesting its recognition site is located in a shallower position within the ion channel, possibly near the extracellular vestibule. nih.govresearchgate.net This is in contrast to MK-801, which requires the channel to be open for binding to occur. nih.gov This distinct mechanism of non-competitive channel blockade is central to the pharmacological profile of dextrorphan. nih.gov

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific type of GluN2 subunit (A, B, C, or D) incorporated into the receptor complex significantly influences its functional and pharmacological properties.

Dextrorphan demonstrates subunit-specific interactions with these NMDA receptor complexes. nih.gov Studies have revealed that its binding affinity and inhibitory potency can differ depending on the GluN2 subunit present. For example, mutations in certain residues of the NR1 subunit, such as W611 and N812, were found to be critical for the specific binding of dextrorphan to NR1-1a/NR2A receptor complexes, but these same residues did not affect the binding of MK-801. nih.gov Conversely, mutations at other NR1 residues (N616 and A627) had a significant impact on MK-801 affinity but did not alter dextrorphan's binding. nih.gov Furthermore, research using patch-clamp experiments has shown that deuteration of dextrorphan resulted in a 16-fold increase in its IC50 value at NMDA receptors containing the NR2D subunit, highlighting a significant subunit-dependent effect. researchgate.net These findings underscore that the subunit composition of the NMDA receptor is a key determinant of its interaction with dextrorphan.

The binding affinity of dextrorphan for the NMDA receptor has been extensively compared to other well-known non-competitive antagonists. It exhibits a high affinity for the phencyclidine (PCP) binding site within the receptor's ion channel, with reported Ki values in the nanomolar range. iu.edunih.gov

In comparative studies, dextrorphan is shown to be a more potent NMDA receptor antagonist than its parent compound, dextromethorphan. researchgate.net While both dextrorphan and the widely studied antagonist MK-801 bind to distinct but likely overlapping sites, their affinities can be compared. nih.govresearchgate.net Some research indicates that dextrorphan's affinity is potent, though in some contexts, it may be less potent than MK-801. wikipedia.orgnih.gov For example, one study reported a Ki value of 460 nM for dextrorphan at NMDA receptors. iu.edu Another study using [3H]TCP as the radioligand found a Ki of 2246 nM. guidetopharmacology.org These comparative analyses are crucial for understanding the relative potency of dextrorphan within the class of NMDA receptor antagonists.

Interactive Data Table: Comparative Binding of NMDA Receptor Ligands

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| Dextrorphan | NMDA Receptor (PCP site) | 460 nM | iu.edu |

| Dextrorphan | NMDA Receptor (PCP site) | 2246 nM | guidetopharmacology.org |

| Phencyclidine (PCP) | NMDA Receptor (PCP site) | 23 nM | nih.gov |

| MK-801 | NMDA Receptor (PCP site) | High Affinity | nih.govfrontiersin.org |

Sigma-1 (σ1) Receptor Agonism

Beyond its action at the NMDA receptor, dextrorphan is also a potent sigma-1 (σ1) receptor agonist. nih.govwikipedia.orgnih.gov The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates various cellular signaling processes. nih.gov Dextrorphan binds to σ1 receptors with high affinity. nih.govtouro.eduresearchgate.net

Interactive Data Table: Dextrorphan's Receptor Activity

| Compound | Receptor Target | Activity |

| Dextrorphan | NMDA Receptor | Non-competitive Antagonist |

| Dextrorphan | Sigma-1 (σ1) Receptor | Agonist |

Functional Consequences of σ1 Receptor Activation in Research Models

Dextrorphan is a potent agonist at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Research indicates that dextrorphan's affinity for the σ1 receptor is greater than that of its parent compound, dextromethorphan. nih.gov Activation of the σ1 receptor by dextrorphan is hypothesized to initiate a cascade of neuroprotective and neuromodulatory effects.

In research models, the functional consequences of this activation are multifaceted. They are thought to contribute to neuronal survival, synaptogenesis (the formation of new synapses), and dendritogenesis (the formation of new dendrites). nih.gov These neuroplastic effects are critical for recovery from injury and may play a role in the potential antidepressant properties of the compound. nih.govnih.gov Studies investigating the antidepressant-like effects of dextromethorphan have shown that these effects can be blocked by σ1 receptor antagonists, highlighting the crucial role of this receptor in its mechanism of action. nih.govplos.org The stimulation of σ1 receptors is also proposed to be a key step leading to the activation of downstream signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) pathway, which is integral to cell growth and proliferation. nih.gov

Modulation of Other Neurotransmitter Systems and Ion Channels

Beyond its effects on the σ1 receptor, dextrorphan modulates several other critical neurotransmitter systems and ion channels, contributing to its broad pharmacological activity.

Dextrorphan is a well-established uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. nih.govnih.gov It binds to the PCP site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions. Dextrorphan exhibits a higher affinity for the NMDA receptor than dextromethorphan. nih.govnih.gov

This antagonism of the NMDA receptor is a primary mechanism behind dextrorphan's neuroprotective effects. By blocking the NMDA receptor, dextrorphan can mitigate the excitotoxic damage caused by excessive glutamate stimulation, a common pathway in various neurological injuries and diseases. nih.govnih.gov For instance, this mechanism is believed to protect against neurotoxicity induced by substances like methotrexate, which can elevate levels of the NMDA receptor agonist homocysteine. nih.gov

Dextrorphan directly interacts with and inhibits voltage-gated calcium channels (VGCCs). nih.gov This action provides another mechanism for reducing excessive intracellular calcium, which can trigger apoptotic cell death pathways. Research has demonstrated that dextrorphan can decrease potassium-evoked calcium influx in both brain synaptosomes and cultured neural cells. nih.gov

Dextrorphan has been shown to inhibit the reuptake of monoamine neurotransmitters. It acts as an inhibitor of the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov This inhibition increases the synaptic availability of serotonin and norepinephrine, a mechanism shared with many conventional antidepressant medications. Dextrorphan is considered to have conventional antidepressant properties due to this action. nih.gov

Regarding dopamine (B1211576), studies on the parent compound dextromethorphan indicate that it does not independently alter basal dopamine levels in the nucleus accumbens. nih.gov However, it does modulate the dopaminergic system's response to other substances, such as morphine, suggesting a more complex interaction rather than simple reuptake inhibition. nih.gov The co-administration of dextromethorphan has also been found to restore serotonin transporter availability in animal models of MDMA-induced neurotoxicity, suggesting a protective or restorative role at the serotonin transporter. nih.govvghtpe.gov.tw

Investigation of Intracellular Signaling Pathways and Molecular Responses

The interactions of dextrorphan at the receptor and channel level trigger a variety of intracellular signaling cascades that mediate its broader cellular effects.

The molecular actions of dextrorphan converge on several key intracellular signaling pathways that regulate gene expression and cellular function, ultimately promoting neuronal survival and plasticity.

One of the central hypothesized pathways involves the mammalian target of rapamycin (mTOR). The activation of mTOR signaling is proposed to be a downstream consequence of both σ1 receptor stimulation and NMDA receptor antagonism. nih.gov The mTOR pathway is a master regulator of protein synthesis, and its activation by dextrorphan is thought to drive the processes of synaptogenesis and dendritogenesis, contributing to its neuroplastic and potential antidepressant effects. nih.gov

Furthermore, dextrorphan's modulation of glutamatergic and calcium signaling has significant implications for calcium-dependent signaling molecules. The influx of calcium through NMDA receptors and VGCCs is a critical trigger for activating enzymes like Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cyclic AMP-responsive element binding protein (CREB). nih.govnih.gov By attenuating this calcium influx, dextrorphan can modulate the activity of these pathways. For example, prolonged inhibition of CaMKII can be neurotoxic, but dextrorphan's role as an NMDA antagonist may help prevent the excitotoxic conditions that lead to such dysregulation. nih.gov The phosphorylation state of CREB, which is crucial for long-term memory and neuronal plasticity, is tightly controlled by calcium-dependent kinases and phosphatases, and is thus influenced by dextrorphan's actions. nih.gov

Studies involving the parent compound, dextromethorphan, have also linked its administration to changes in levels of brain-derived neurotrophic factor (BDNF) and the immediate early gene cFOS, particularly in the prefrontal cortex. flemingcollege.ca BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. While some studies show dextromethorphan can increase BDNF, others have found it did not alter BDNF levels within shorter time frames, suggesting the effects may be context-dependent. wvu.edunih.govnih.gov

Regulation of Protein Phosphorylation Events (e.g., NR2B Subunit)

This compound, a principal metabolite of dextromethorphan, exerts significant influence at the molecular level through its interaction with N-methyl-D-aspartate (NMDA) receptors. nih.gov As a non-competitive antagonist of these receptors, this compound plays a crucial role in modulating downstream signaling cascades that are heavily dependent on protein phosphorylation. nih.gov The phosphorylation state of the NMDA receptor itself, particularly its NR2B subunit, is a critical determinant of receptor function, including its trafficking, channel gating properties, and interaction with intracellular signaling molecules.

The antagonism of the NMDA receptor by this compound is poised to interfere with the intricate balance of kinase and phosphatase activity that governs the phosphorylation of the NR2B subunit. Ion influx through the NMDA receptor channel is a primary trigger for the activation of various intracellular signaling pathways. By blocking this channel, this compound can indirectly inhibit the activation of calcium-dependent kinases and other signaling proteins that are responsible for phosphorylating the NR2B subunit.

Research into the molecular mechanisms of NMDA receptor regulation has identified several key phosphorylation sites on the NR2B subunit and the kinases responsible for these modifications. For instance, the phosphorylation of specific serine and tyrosine residues on the intracellular C-terminal domain of the NR2B subunit is known to be a pivotal regulatory step. While direct studies on this compound's effect on these specific phosphorylation events are not extensively detailed in current literature, the known mechanisms of other NMDA receptor antagonists provide a strong basis for understanding its likely impact.

For example, the activity of Src protein tyrosine kinase is central to the regulation of NR2B surface expression through phosphorylation. Inhibition of Src has been demonstrated to decrease the phosphorylation of the NR2B subunit. It is therefore plausible that by inducing a conformational change in the NMDA receptor or by altering the local ionic environment, this compound could modulate the accessibility of the NR2B subunit to Src kinase, thereby influencing its phosphorylation state.

Furthermore, studies involving other NMDA receptor antagonists have shown that blockade of the receptor can prevent the enhancement of glutamatergic transmission that is dependent on the phosphorylation of the NR2B subunit. This suggests that this compound, through its antagonistic action, likely downregulates signaling pathways that are initiated by NR2B phosphorylation.

The following table summarizes key proteins involved in the phosphorylation of the NR2B subunit, which are likely to be functionally impacted by the NMDA receptor antagonism of this compound.

| Protein Target | Role in NR2B Phosphorylation | Potential Impact of this compound |

| NR2B Subunit | The direct substrate for phosphorylation, which modulates NMDA receptor function. | This compound binding to the NMDA receptor may allosterically inhibit the phosphorylation of the NR2B subunit. |

| Src Kinase | A non-receptor tyrosine kinase that phosphorylates key tyrosine residues on the NR2B subunit, affecting receptor trafficking and function. | By altering receptor conformation, this compound could reduce Src kinase access to its phosphorylation sites on NR2B. |

| Casein Kinase 2 (CK2) | A serine/threonine kinase that phosphorylates the NR2B subunit, influencing its interaction with scaffolding proteins like PSD-95. | NMDA receptor antagonism by this compound may alter the signaling environment, indirectly affecting CK2 activity towards the NR2B subunit. |

| Calcium/calmodulin-dependent protein kinase II (CaMKII) | A key kinase in synaptic plasticity that can phosphorylate the NR2B subunit, modulating its function and interaction with other proteins. | By blocking calcium influx through the NMDA receptor, this compound can prevent the activation of CaMKII and subsequent NR2B phosphorylation. |

| Protein Phosphatases (e.g., PP1, PP2A) | These enzymes dephosphorylate the NR2B subunit, counteracting the effects of kinases and returning the receptor to its basal state. | The overall balance between kinase and phosphatase activity is likely shifted by this compound's sustained receptor blockade. |

In Vitro Experimental Models for Neurobiological Research

Cell-based assays have been fundamental in elucidating the mechanisms underlying dextrorphan's neuroprotective effects at the molecular and cellular levels.

Neuronal Cell Culture Studies

Dextrorphan has demonstrated a consistent ability to protect neurons from excitotoxic insults in various cell culture systems. Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to neuronal damage and death. This process is a common pathway in ischemic brain injury and other neurodegenerative conditions.

Considerable experimental evidence shows that pharmacological antagonism of the NMDA receptor can substantially mitigate hypoxic neuronal injury in cell culture. ahajournals.org Dextrorphan, as a noncompetitive NMDA receptor antagonist, directly counteracts the excessive influx of ions like calcium that triggers neuronal swelling and eventual death. ahajournals.org Studies have shown that dextrorphan is more potent than its parent compound, dextromethorphan, in protecting against glutamate-induced neuronal damage in vitro. nih.gov Its action of preventing neuronal damage via this mechanism is a cornerstone of its neuroprotective profile.

In models utilizing cellular stressors such as hypoxia or glutamate overexposure, dextrorphan has been shown to enhance neuronal survival. The protective effects are linked to its ability to block the NMDA receptor-associated ion channel, preventing the cascade of events that leads to cell death. ahajournals.org Research on its parent compound, dextromethorphan, which is metabolized to dextrorphan, has shown an ability to increase cell viability and reduce cell death in vitro under conditions of oxidative stress (hyperoxia). researchgate.net By mitigating the immediate damage from excitotoxic insults, dextrorphan helps maintain the structural and functional integrity of neurons under duress.

Non-Neuronal Cell Line Studies (e.g., Oligodendroglial Cell Responses)

The neuroprotective effects of dextrorphan and its parent compound are not limited to neurons. Research has explored its impact on glial cells, which are crucial for neuronal health and function. In vitro studies on dextromethorphan have shown that it can increase the viability of oligodendrocytes (OLs), the cells responsible for myelination in the central nervous system, and reduce hyperoxia-induced OL death. researchgate.net This suggests a potential role in protecting against white matter injury, a component of various neurological diseases, including stroke.

Receptor-Specific Functional Assays in Cellular Preparations (e.g., Calcium Imaging)

Functional assays in cellular preparations have been critical for confirming dextrorphan's mechanism of action. The NMDA receptor, when activated by glutamate, opens a channel that allows a significant influx of calcium (Ca²⁺) into the neuron. ahajournals.org This excessive intracellular calcium accumulation is a primary trigger for excitotoxic cell death. ahajournals.orgresearchgate.net

Receptor-specific functional assays, such as calcium imaging, are used to visualize and quantify these ion fluxes. In such experimental setups, dextrorphan would be expected to demonstrate a marked reduction in the glutamate-induced rise in intracellular calcium in cultured neurons. This is a direct functional consequence of its ability to block the NMDA receptor's ion channel. ahajournals.org Furthermore, dextrorphan and its parent compound are known to have blocking properties at L-type voltage-sensitive calcium channels (VSCC), providing an additional mechanism for controlling calcium imbalances. researchgate.netahajournals.org

In Vivo Studies Utilizing Animal Models of Neurological Conditions

Following promising in vitro results, this compound has been evaluated in various animal models of neurological conditions, primarily focusing on ischemic stroke. These studies aim to determine if the cellular-level protection translates to functional improvements in a whole-organism context.

Dextrorphan has been shown to significantly reduce ischemic neuronal injury in animal stroke models. ahajournals.org The primary model used is temporary middle cerebral artery occlusion (MCAO) in rats, which mimics the focal ischemia seen in human stroke. nih.gov In these models, treatment with dextrorphan has been found to reduce the volume of the resulting brain infarct, which is the area of dead tissue caused by the lack of blood flow. ahajournals.org

Notably, the neuroprotective effect of dextrorphan appears to be more significant than that of its parent compound, dextromethorphan. nih.gov In one study using a rat MCAO model, dextromethorphan treatment resulted in a 61% reduction in infarct volume following transient (2-hour) ischemia. nih.gov In a separate study, dextrorphan demonstrated a more potent effect in a hamster model of dystonia compared to dextromethorphan. nih.gov These findings underscore the importance of dextrorphan as the active metabolite responsible for much of the observed neuroprotection.

The table below summarizes key findings from representative in vivo studies.

| Animal Model | Condition | Key Findings | Reference(s) |

| Rat | Transient Focal Ischemia (MCAO) | Dextromethorphan (parent compound) significantly reduced infarct volume. | nih.gov |

| Rat | Focal Ischemia | Dextrorphan is neuroprotective and reduces infarct size. | ahajournals.org |

| Mutant Dystonic Hamster | Paroxysmal Dystonia | Dextrorphan, but not dextromethorphan, significantly retarded the progression of dystonia. | nih.gov |

| Rat | Temporary Focal Ischemia (MCAO) | Post-treatment with dextromethorphan significantly reduced cortical infarct volume by 40-60%. | nih.gov |

These preclinical investigations, both in vitro and in vivo, have established a strong scientific basis for the neuroprotective properties of this compound, primarily through its potent antagonism of the NMDA receptor.

Models of Acute Central Nervous System Injury

The neuroprotective potential of dextrorphan and its parent compound, dextromethorphan, has been evaluated in various models of acute CNS injury. These studies aim to understand the compound's ability to mitigate neuronal damage following sudden insults to the brain.

In preclinical studies, dextromethorphan has demonstrated neuroprotective effects in models of focal cerebral ischemia. nih.govnih.govnih.gov For instance, in a rabbit model of transient focal ischemia, treatment with dextromethorphan significantly reduced ischemic neuronal damage. nih.govnih.gov One study found that rabbits with higher plasma levels of dextromethorphan exhibited a greater reduction in both neuronal damage and ischemic edema. nih.gov However, the neuroprotective effects of dextromethorphan may be limited in cases of more severe ischemic injury, as it did not significantly reduce infarct volume in a model of permanent focal cerebral ischemia in rats. nih.gov It is suggested that the neuroprotective actions of dextromethorphan in these models are not primarily mediated by its active metabolite, dextrorphan. nih.gov

| Animal Model | Ischemia Type | Key Findings | Reference |

|---|---|---|---|

| Rabbit | Transient Focal Ischemia | Dextromethorphan significantly reduced ischemic neuronal damage and edema. | nih.govnih.gov |

| Rat | Transient Focal Ischemia | Dextromethorphan reduced total infarct volume by 61%. | nih.gov |

| Rat | Permanent Focal Ischemia | Dextromethorphan did not significantly reduce infarct volume. | nih.gov |

The neuroprotective effects of dextromethorphan have also been investigated in models of traumatic brain injury (TBI). nih.govnih.govelectronicsandbooks.com In a rat model of controlled cortical impact (CCI) injury, treatment with dextromethorphan immediately after injury was found to significantly reduce brain edema, improve neurological deficits, and increase neuronal survival. nih.gov These beneficial effects were associated with a decrease in the expression of pro-inflammatory cytokines and an increase in glutamate transporters in the cortex. nih.gov Another study using a penetrating ballistic-like brain injury model in rats demonstrated that dextromethorphan improved motor recovery and cognitive performance. nih.govelectronicsandbooks.com While it did not reduce the core lesion size, it was effective in decreasing axonal fiber degeneration in the cortical regions near the injury. nih.govelectronicsandbooks.com

| Animal Model | TBI Model | Key Findings | Reference |

|---|---|---|---|

| Rat | Controlled Cortical Impact (CCI) | Reduced brain edema, improved neurological deficits, and increased neuronal survival. | nih.gov |

| Rat | Penetrating Ballistic-Like Brain Injury | Improved motor recovery and cognitive performance; reduced axonal degeneration. | nih.govelectronicsandbooks.com |

Dextrorphan has demonstrated significant anticonvulsant effects in experimental seizure models. nih.govnih.gov In a study using the maximal electroshock (MES) model in rats, dextrorphan produced a dose-dependent blockade of tonic hindlimb extension, a key indicator of anticonvulsant activity. nih.gov Notably, dextrorphan was found to be more potent than the conventional anticonvulsant drug diphenylhydantoin in this model. nih.gov The anticonvulsant effects of dextrorphan are likely mediated through its interaction with the phencyclidine/N-methyl-D-aspartate (NMDA) receptor complex. nih.gov In other models, such as those using the convulsant agents kainic acid and BAY k-8644, dextromethorphan appeared to be more efficacious than dextrorphan in attenuating seizures. nih.gov

| Animal Model | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| Rat | Maximal Electroshock (MES) | Dextrorphan showed potent, dose-dependent anticonvulsant activity. | nih.gov |

| Rat | Kainic Acid-Induced Seizures | Dextromethorphan was more effective than dextrorphan in reducing seizures. | nih.gov |

| Mouse | BAY k-8644-Induced Seizures | Dextromethorphan more significantly attenuated seizures than dextrorphan. | nih.gov |

Models of Chronic Neurodegenerative Processes

Beyond acute injuries, the therapeutic potential of dextrorphan and its parent compound has been explored in models of chronic neurodegenerative diseases, where progressive neuronal loss is a key feature.

Accumulating evidence suggests that dextromethorphan may have neuroprotective effects relevant to Alzheimer's disease. researchgate.netnih.gov While direct preclinical models testing this compound are less documented in the provided search results, studies on dextromethorphan provide insight. Dextromethorphan has been shown to reduce neuronal damage and degeneration in various animal and human models, which has led to investigations into its potential to lower the risk of dementia. nih.gov A large-scale analysis of medical records indicated that individuals using dextromethorphan had a significantly lower risk of developing dementia. nih.gov The neuroprotective mechanisms are thought to involve the inhibition of glutamate neurotoxicity, inflammation, and other pathways implicated in neurodegeneration. researchgate.net

In preclinical models of Parkinson's disease, dextromethorphan has shown promise in protecting dopaminergic neurons. nih.govnih.gov In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's, dextromethorphan administration significantly attenuated the loss of dopaminergic neurons in the substantia nigra. nih.gov This neuroprotective effect appears to be mediated through the inhibition of microglial activation and the subsequent reduction of inflammatory processes and oxidative stress. nih.govnih.gov Specifically, dextromethorphan was found to inhibit the production of pro-inflammatory molecules and reactive oxygen species by activated microglia. nih.govnih.gov Another study using a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease found that dextromethorphan attenuated the loss of dopamine and serotonin transporters, which correlated with improved motor function. researchgate.net

| Animal Model | Parkinson's Model | Key Findings | Reference |

|---|---|---|---|

| Mouse | MPTP-Induced | Attenuated the loss of dopaminergic neurons in the substantia nigra. | nih.gov |

| Rat | 6-OHDA-Induced | Attenuated the loss of dopamine and serotonin transporters, correlating with improved motor function. | researchgate.net |

| Rat Mesencephalic Neuron-Glia Cultures | LPS-Induced Inflammation | Reduced microglia-mediated degeneration of dopaminergic neurons. | nih.gov |

Research in Models of Huntington's Disease

The potential neuroprotective effects of dextrorphan in Huntington's disease (HD) have been primarily inferred from studies involving its parent compound, dextromethorphan. The rationale for its investigation in HD stems from its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov Excitotoxicity, a pathological process involving excessive activation of glutamate receptors like the NMDA receptor, is believed to play a role in the striatal degeneration characteristic of HD. nih.gov

An open-label trial with escalating doses of dextromethorphan in eleven HD patients was conducted to assess for symptomatic or protective effects. nih.gov The study noted that serum levels of dextromethorphan and its active metabolite, dextrorphan, had complex pharmacokinetics. nih.gov While symptomatic benefits were not observed, the researchers suggested that further trials of dextromethorphan as a protective therapy in HD might be warranted due to its mechanism of action. nih.gov Preclinical studies have noted that dextromethorphan can downregulate the transcription of numerous apoptotic genes that are induced by glutamatergic NMDA receptor activation, a process relevant to the neurodegenerative cascade in HD. nih.gov However, specific preclinical studies focusing solely on this compound in animal models of Huntington's disease are not extensively documented in the available literature.

Animal models are crucial for developing and testing new therapies for HD. nih.gov Commonly used models include transgenic mice such as the R6/2, N171-82Q, and various knock-in (KI) models like the CAG140 mice, which replicate different aspects of the disease's progression and pathology. mdpi.comnih.gov Future preclinical research could leverage these models to specifically evaluate the neuroprotective efficacy of this compound.

Table 1: Key Concepts in Dextrorphan Research for Huntington's Disease

| Concept | Description | Relevance to Huntington's Disease |

| NMDA Receptor Antagonism | Dextrorphan blocks the NMDA receptor, reducing the influx of calcium ions into neurons. | This action is thought to counter the excitotoxic damage implicated in the death of striatal neurons in HD. nih.gov |

| Neuroprotection | The potential to prevent or slow down the progressive loss of neurons. | Dextrorphan's ability to modulate NMDA receptor activity suggests a potential to protect vulnerable neurons in the HD brain. nih.govnih.gov |

| Preclinical Models | Animal models that mimic the genetic and pathological features of human HD. | Essential for testing the efficacy of potential therapeutic agents like dextrorphan before clinical trials. nih.govmdpi.comnih.gov |

Studies in Models of Amyotrophic Lateral Sclerosis

Similar to Huntington's disease, the investigation of dextrorphan in amyotrophic lateral sclerosis (ALS) is largely based on the neuroprotective properties attributed to its parent compound, dextromethorphan. The primary mechanism of interest is the antagonism of NMDA receptors, as glutamate-mediated excitotoxicity is a well-implicated factor in the degeneration of motor neurons in ALS. nih.gov

A randomized, double-blind, placebo-controlled study evaluated the effect of dextromethorphan in ALS patients. nih.gov While the study did not find a significant improvement in 12-month survival, it did note a significantly less pronounced rate of decline in the ability scores for the lower extremities in the dextromethorphan-treated group. nih.gov This has led to further interest in the therapeutic potential of NMDA receptor antagonists in ALS.

Preclinical research in ALS often utilizes transgenic mouse models that express mutated forms of the human superoxide (B77818) dismutase 1 (SOD1) gene, such as the SOD1-G93A model. utsouthwestern.edu These models exhibit a progressive paralytic disease that shares features with human ALS, making them valuable tools for screening potential therapeutics. utsouthwestern.edu While direct evidence from preclinical studies of this compound in these specific models is limited in the available literature, the known neuroprotective effects of NMDA receptor antagonists provide a strong rationale for such investigations.

Table 2: Rationale for Dextrorphan Investigation in ALS

| Factor | Description | Implication for Dextrorphan |

| Glutamate Excitotoxicity | Excessive stimulation of glutamate receptors leads to motor neuron death in ALS. nih.gov | Dextrorphan, as an NMDA receptor antagonist, can potentially mitigate this excitotoxic damage. |

| Neuroprotective Properties | The ability to protect neurons from degeneration and death. | Dextromethorphan, the parent compound of dextrorphan, has demonstrated neuroprotective properties. nih.gov |

| Transgenic Animal Models | Models such as the SOD1-G93A mouse replicate key aspects of ALS pathology. utsouthwestern.edu | These models provide a platform to test the efficacy of dextrorphan in slowing disease progression. |

Investigations in Pain and Nociception Models

Efficacy in Neuropathic Pain Models (e.g., Spinal Nerve Ligation)

Dextrorphan's role in alleviating neuropathic pain has been explored in preclinical models, primarily through the administration of its parent compound, dextromethorphan. In a spinal nerve ligation model in animals, postsurgical administration of dextromethorphan resulted in a significant decrease in allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain).

Intrathecal administration of dextromethorphan has also been shown to suppress hyperalgesia induced by partial sciatic nerve ligation. This effect was associated with a reduction in the upregulation of glucocorticoid receptors in the spinal cord. Dextrorphan's mechanism of action in this context is attributed to its non-competitive blockade of the NMDA receptor ion channel, which prevents the influx of calcium and the subsequent neuroplastic changes that underlie the development of neuropathic pain.

Interactions with Opioid-Induced Antinociception in Animal Studies

Preclinical studies in rats have investigated the interaction between dextromethorphan and various opioid agonists in producing pain relief (antinociception). Research has shown that dextromethorphan can significantly potentiate the antinociceptive effects of certain μ-opioid agonists like morphine and meperidine. nih.gov However, this potentiation was not observed with κ-opioid agonists such as U-50,488H and nalbuphine. nih.gov

The mechanism behind this differential effect appears to be at least partially pharmacokinetic. Co-administration of dextromethorphan with morphine was found to acutely increase the serum concentration of morphine, thereby enhancing its pain-relieving effects. nih.gov Conversely, when given with codeine, dextromethorphan decreased the serum concentration of morphine (the active metabolite of codeine), leading to an attenuation of codeine's antinociceptive effect. nih.gov These findings suggest that the combination of dextrorphan (via dextromethorphan administration) with specific opioids could be a strategy to enhance their analgesic efficacy.

Table 3: Dextromethorphan's Interaction with Opioid Antinociception in Rats

| Opioid Agonist | Interaction with Dextromethorphan | Observed Effect on Antinociception |

| Morphine (μ-agonist) | Increased serum concentration of morphine. nih.gov | Potentiation |

| Meperidine (μ-agonist) | Not specified | Potentiation nih.gov |

| Codeine (μ-agonist) | Decreased serum concentration of its active metabolite, morphine. nih.gov | Attenuation |

| U-50,488H (κ-agonist) | Not specified | No potentiation nih.gov |

| Nalbuphine (κ-agonist) | Not specified | No potentiation nih.gov |

Research in Sensory System Models

Attenuation of Noise-Induced Sensorineural Hearing Loss in Animal Models

The potential of dextrorphan to protect against hearing loss has been investigated in animal models of noise-induced sensorineural hearing loss (SNHL). In one study, CBA/CaJ mice were exposed to white noise at 118 dB for 3 hours to induce hearing loss. nih.govnih.gov

The administration of dextromethorphan was found to significantly attenuate the noise-induced hearing loss. nih.govnih.gov Specifically, on day 60 after noise exposure, the hearing threshold in the dextromethorphan-treated mice was significantly better (42.6 ± 7.0 dB) compared to the control mice (48.6 ± 2.9 dB). nih.govnih.gov Furthermore, the dextromethorphan-treated mice exhibited a larger auditory brainstem response (ABR) wave I amplitude, indicating better function of the auditory nerve. nih.govnih.gov These findings suggest a protective effect of dextrorphan on the cochlea and auditory pathways following acoustic trauma.

Table 4: Effect of Dextromethorphan on Noise-Induced Hearing Loss in Mice

| Parameter | Control Group | Dextromethorphan-Treated Group | Statistical Significance |

| Hearing Threshold (dB) on Day 60 | 48.6 ± 2.9 | 42.6 ± 7.0 | p = 0.002 nih.govnih.gov |

| ABR Wave I Amplitude | Not specified | Larger than control nih.govnih.gov | Not specified |

Comparative and Analog Research of Dextrorphan Hydrochloride

Structure-Activity Relationship (SAR) Studies of Dextrorphan (B195859) and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For dextrorphan and its derivatives, SAR studies help identify the chemical groups responsible for its interaction with receptors and inform the design of new compounds with potentially enhanced therapeutic properties.

The core structure of dextrorphan is a morphinan skeleton. Modifications to this structure can significantly alter its pharmacological activity. For instance, the parent compound, dextromethorphan (B48470), has a methoxy group at the 3-position, whereas dextrorphan has a hydroxyl group. This single modification makes dextrorphan a more potent NMDA receptor antagonist than dextromethorphan. nih.gov

Research has explored various modifications to the dextrorphan structure:

N-alkylation: The synthesis and study of N-alkylated derivatives of dextromethorphan (which would be metabolized to corresponding dextrorphan derivatives) have been conducted to investigate their activity as non-competitive inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α3β4 subtype. nih.govresearchgate.net These studies show that altering the substituent on the nitrogen atom can modulate receptor binding and activity.

Fluoroalkylation: To circumvent the metabolic O-dealkylation of dextromethorphan to dextrorphan and to improve pharmacokinetic profiles, fluoroalkyl analogs have been designed and synthesized. chemrxiv.org These analogs replace the methoxy group with various fluorinated substituents (e.g., OCF2H, OCF3, CF3), which can alter metabolic stability and receptor binding profiles. chemrxiv.org

Other Substitutions: Studies on N-substituted-3-alkoxy-substituted dextromethorphan analogs have demonstrated that these compounds are functional NMDA receptor antagonists. iu.edu The potency of these analogs in blocking NMDA-induced effects was found to be positively correlated with their affinity for the NMDA receptor ion channel. iu.edu

These SAR studies are fundamental in the development of new chemical entities based on the dextrorphan scaffold, aiming to optimize activity at specific receptors while potentially reducing off-target effects.

Table 1: SAR Insights for Dextrorphan Derivatives

| Structural Modification | Position | Effect on Activity | Primary Receptor(s) Investigated |

| Hydroxylation | 3-position | Increases potency over parent compound (dextromethorphan) | NMDA Receptor |

| N-Alkylation | 17-position (Nitrogen) | Modulates inhibitory activity | α3β4 Nicotinic Acetylcholine Receptor |

| Fluoroalkylation | 3-position | Improves metabolic stability, alters receptor binding | σ1 Receptor, SERT, NMDA Receptor |

| N- and 3-Alkoxy substitutions | Various | Potency correlates with binding affinity | NMDA Receptor |

Comparative Pharmacology with Other Non-Competitive NMDA Receptor Antagonists

Dextrorphan is pharmacologically classified with other non-competitive NMDA receptor antagonists, such as phencyclidine (PCP), ketamine, and dizocilpine (B47880) (MK-801). basicmedicalkey.com While they share a common mechanism of blocking the NMDA receptor ion channel, there are significant distinctions in their pharmacological profiles.

Dextrorphan's blockade of NMDA receptors has been characterized by distinct kinetics, use-dependency, and subtype selectivity when compared to prototypic antagonists like PCP and MK-801. Research suggests that the binding domain for dextrorphan within the NMDA receptor ion channel may be distinct from the site labeled by MK-801, which could underlie their differing pharmacological actions.

In terms of potency and effects:

Phencyclidine (PCP): Generally considered more potent than dextrorphan. nih.gov Both are classified as dissociative anesthetics. liberty.eduliberty.edu

Ketamine: Like PCP and dextrorphan, ketamine is a non-competitive NMDA antagonist. basicmedicalkey.comnih.gov Studies on use and voltage dependency of the open channel block show that ketamine is less use-dependent and more voltage-dependent than MK-801, with dextrorphan and PCP being intermediate. nih.gov

Dizocilpine (MK-801): Dextrorphan exhibits different binding kinetics and subtype selectivity compared to MK-801.

While these compounds are pharmacodynamically akin, dextrorphan is often associated with a different profile of effects compared to the more potent hallucinogenic properties of PCP and ketamine. basicmedicalkey.comgoogle.com Dextrorphan is the primary metabolite responsible for the psychoactive effects seen with high amounts of dextromethorphan. nih.govchemrxiv.org

Table 2: Comparative Properties of Non-Competitive NMDA Antagonists

| Compound | Relative Potency at NMDA Receptor | Key Pharmacological Features |

| Dextrorphan | Intermediate | Distinct kinetics and use-dependency compared to MK-801. |

| Phencyclidine (PCP) | High | Approximately 10 times more potent than ketamine. nih.gov |

| Ketamine | Intermediate | Less use-dependent and more voltage-dependent than MK-801. nih.gov |

| Dizocilpine (MK-801) | High | Prototypical non-competitive antagonist with distinct binding from dextrorphan. |

Development and Characterization of Dextrorphan Analogs with Altered Receptor Profiles

The therapeutic potential and unique profile of dextrorphan have driven the development of analogs designed to have altered receptor profiles, improved metabolic stability, and enhanced neuroprotective effects with fewer side effects. google.comjst.go.jp

One area of focus has been the creation of analogs with a balanced affinity for both NMDA and sigma-1 receptors. google.com Substituted analogs of dextromethorphan have been developed that are degraded more slowly by human liver enzymes, potentially offering a longer duration of action in vivo. google.com

Another approach involves creating analogs with negligible neuropsychotoxic effects while retaining or enhancing neuroprotective properties. jst.go.jp Examples of such analogs include:

3-Hydroxymorphinan: A metabolite of dextromethorphan that has shown neuroprotective properties. jst.go.jp

Dimemorfan (3-Methyl-17-methylmorphinan): This analog is a high-affinity ligand at σ1 receptors but has a very low affinity for phencyclidine sites on the NMDA receptor, suggesting its anticonvulsant actions are not primarily mediated by NMDA antagonism. nih.gov This separation of activities represents a key strategy in developing analogs with improved profiles.

Furthermore, research into N-alkylated dextromethorphan derivatives has aimed to create compounds that act as non-competitive inhibitors of α3β4 nicotinic acetylcholine receptors, demonstrating that the dextrorphan scaffold can be modified to target other receptor systems. nih.gov These efforts highlight the versatility of the morphinan structure in developing novel compounds with specifically tailored interactions with various central nervous system targets. google.comnih.gov

Future Directions and Research Gaps in Dextrorphan Hydrochloride Studies

Unveiling Remaining Mechanistic Aspects of its Pharmacological Actions

While dextrorphan's role as an NMDA receptor antagonist is well-established, a deeper understanding of its nuanced interactions and downstream effects is required to fully harness its therapeutic potential. Future research should focus on several key areas.

Distinct Binding and Subtype Selectivity: Studies have revealed that dextrorphan (B195859) and the classic NMDA receptor antagonist MK-801 have distinct molecular determinants for their high-affinity binding within the ion channel. nih.govresearchgate.net Dextrorphan can bind to a closed channel, suggesting its recognition site is shallower and more accessible in the extracellular vestibule of the receptor compared to MK-801. nih.gov This distinction could be crucial for its pharmacological profile. A significant research gap exists in fully characterizing dextrorphan's affinity and functional effects on the diverse array of NMDA receptor subtypes, which are composed of different subunit combinations (e.g., GluN2A, GluN2B). Elucidating this subtype selectivity is a critical future direction, as it could explain its specific neuroprotective effects and potentially lead to the development of more targeted therapies with fewer side effects.

Beyond the NMDA Receptor: The pharmacological actions of dextrorphan and its parent compound, dextromethorphan (B48470), are not limited to NMDA receptor antagonism. They also interact with other targets, which presents a complex but promising area for future investigation.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Dextromethorphan and dextrorphan have been shown to block α3β4 neuronal nicotinic receptors noncompetitively. rti.org The full implications of this interaction are not yet understood, and further research is needed to explore how this action might contribute to its effects in conditions like nicotine (B1678760) dependence or other neurological disorders where cholinergic signaling is dysregulated.

Downstream Signaling and Neuroinflammation: The neuroprotective effects of dextromethorphan, likely mediated in large part by dextrorphan, appear to involve mechanisms beyond simple excitotoxicity blockade. Research has pointed to the inhibition of inflammatory pathways as a key component of its action.

NADPH Oxidase and Oxidative Stress: Studies in models of Parkinson's disease have shown that the neuroprotective effect of dextromethorphan is dependent on the inhibition of NADPH oxidase, a key source of reactive oxygen species (ROS). nih.govresearchgate.net This suggests that dextrorphan's benefits may stem from reducing oxidative stress and neuroinflammation. researchgate.net A crucial future direction is to further delineate the signaling cascades downstream of NADPH oxidase that are modulated by dextrorphan.

Microglial Activation and Pro-inflammatory Mediators: Dextromethorphan has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. spandidos-publications.comnih.gov It can also downregulate signaling pathways like NF-κB. spandidos-publications.comnih.govnih.gov The precise molecular targets of dextrorphan within microglia and the full extent of its anti-inflammatory and immunomodulatory effects remain to be fully elucidated, representing a significant area for future research. nih.govresearchgate.net

| Compound | Primary Target | Other Known Targets | Key Future Research Question |

|---|---|---|---|

| Dextrorphan | NMDA Receptor (ion channel) | Sigma-1 Receptor, Nicotinic Acetylcholine Receptors | What is the functional selectivity of dextrorphan for different NMDA receptor subtypes (e.g., GluN2A vs. GluN2B)? |

| Dextromethorphan | NMDA Receptor, Sigma-1 Receptor | Nicotinic Acetylcholine Receptors, Serotonin (B10506) Transporter | How does the interplay between sigma-1 agonism and NMDA antagonism contribute to its therapeutic effects in depression? |

| MK-801 | NMDA Receptor (ion channel) | - | How do the differences in binding kinetics between dextrorphan and MK-801 translate to differences in their in vivo neuroprotective and psychotomimetic effects? |

Exploration of Underexplored Research Applications in Neurobiology

The unique pharmacological profile of dextrorphan hydrochloride suggests its utility extends beyond its currently explored therapeutic applications. There are several underexplored avenues where it could serve as a valuable research tool and a potential therapeutic agent.

As a Pharmacological Probe: The distinct properties of dextrorphan, such as its ability to bind to the closed state of the NMDA receptor, make it a valuable tool for dissecting the intricacies of glutamatergic neurotransmission. nih.gov Future neurobiological studies could use dextrorphan to:

Investigate the role of different NMDA receptor conformational states in synaptic plasticity and excitotoxicity.

Explore the functional consequences of targeting the extracellular vestibule of the NMDA receptor channel.

Differentiate the physiological and pathological roles of various NMDA receptor subtypes in specific neural circuits.

Novel Therapeutic Areas: While research has focused on conditions like stroke, Parkinson's disease, and depression, the mechanistic actions of dextrorphan suggest its potential in other areas. nih.govresearchgate.net

Autoimmune and Inflammatory Disorders: Given the emerging evidence of its anti-inflammatory and immunomodulatory effects, future research could explore the utility of dextrorphan in treating autoimmune diseases with a neuroinflammatory component, such as multiple sclerosis, or even systemic inflammatory conditions like rheumatoid arthritis and psoriasis. nih.govnih.govresearchgate.net

Chronic Pain Syndromes: While its parent compound has been investigated for pain, more focused research on dextrorphan's efficacy in specific neuropathic pain conditions is warranted, particularly given its mechanism of action at the NMDA receptor, a key target in central sensitization.

Cancer Biology: Intriguingly, recent research has suggested that dextromethorphan can inhibit nicotinic acetylcholine receptors, such as CHRNA7, and downstream signaling pathways like JAK2/STAT3, which are implicated in cancer progression. nih.gov This opens up a completely novel and underexplored area for dextrorphan research in oncology.

The continued investigation into these future directions and the concerted effort to fill these research gaps will be paramount in fully realizing the therapeutic potential of this compound in neurology, psychiatry, and beyond.

Q & A

Q. What is the mechanism of action of dextrorphan hydrochloride in neurological research, and how is it experimentally validated?

this compound acts as a non-competitive antagonist of the NMDA receptor, blocking glutamate-induced excitotoxicity. Validation involves in vitro electrophysiological assays (e.g., patch-clamp recordings in neuronal cultures) and in vivo models of ischemic stroke, where neuroprotection is measured via infarct volume reduction using MRI or histological staining .

Q. What are the standard methods for synthesizing and purifying this compound in laboratory settings?

Synthesis typically involves catalytic hydrogenation of dextromethorphan followed by hydrochloric acid salt formation. Purification is achieved via recrystallization in ethanol/water mixtures. Analytical validation requires HPLC with UV detection (C18 columns, 280 nm wavelength) and comparison to reference standards (e.g., Catalogue No.: PA 04 17021) .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for plasma and urine samples. For example, a validated method uses deuterated internal standards (e.g., dextrorphan-d3) to account for matrix effects, with a lower limit of quantification (LLOQ) of 1 ng/mL .

Advanced Research Questions

Q. How can interspecies variability in this compound pharmacokinetics be addressed during experimental design?

Physiologically based pharmacokinetic (PBPK) modeling integrates species-specific CYP2D6 enzyme activity data to predict clearance rates. For instance, rhesus monkeys show faster metabolism than humans due to higher CYP2D6 expression, requiring dose adjustments in neuroprotection studies .

Q. What experimental strategies resolve contradictions in dextrorphan’s binding affinity across NMDA receptor subtypes?

Radioligand displacement assays (e.g., using [³H]-MK-801) under varying pH and magnesium ion concentrations can clarify subtype-specific binding. Contradictions often arise from differences in receptor subunit composition (e.g., GluN2A vs. GluN2B), which are controlled via heterologous expression systems like HEK293 cells .

Q. How should researchers design preclinical studies to assess neuroprotective efficacy while minimizing translational gaps?

Use dual endpoints: (1) functional recovery (e.g., modified Rankin Scale in rodent stroke models) and (2) biomarker validation (e.g., serum S100B levels). Dose-response curves must align with human pharmacokinetic data, such as the 60 mg/kg dose in rats correlating to 1.5 mg/kg in humans based on allometric scaling .

Methodological Challenges and Data Interpretation

Q. How do metabolic interconversions between dextrorphan and dextromethorphan impact pharmacokinetic data interpretation?

Urinary metabolic ratios (dextrorphan/dextromethorphan) do not reliably reflect hepatic clearance due to enterohepatic recirculation. Researchers should pair plasma AUC measurements with bile duct-cannulated animal models to isolate first-pass metabolism effects .

Q. What are the best practices for mitigating oxidative degradation during long-term stability studies of this compound?

Store lyophilized powder at -80°C under nitrogen atmosphere. For solution formulations, add antioxidants like 0.1% ascorbic acid and avoid exposure to UV light. Degradation products (e.g., quinidine derivatives) are monitored via HPLC-DAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.